A Comprehensive Technical Guide to 5-Bromo-2-(methoxymethoxy)benzonitrile
A Comprehensive Technical Guide to 5-Bromo-2-(methoxymethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-Bromo-2-(methoxymethoxy)benzonitrile, a versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a bromine atom, a protected hydroxyl group, and a nitrile moiety—renders it a valuable intermediate for the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This document will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a technical resource for researchers and developers in the chemical sciences.
Chemical Identity and Physicochemical Properties
5-Bromo-2-(methoxymethoxy)benzonitrile is systematically identified by its CAS number 1033602-66-2 .[1] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl function, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[2][3] This protection is crucial for enabling selective reactions at other sites of the molecule.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 1033602-66-2 | Synblock[1] |
| Molecular Formula | C₉H₈BrNO₂ | Synblock[1] |
| Molecular Weight | 242.07 g/mol | Synblock[1] |
| Storage | Dry, sealed place | Synblock[1] |
Note: Experimental data for properties such as melting and boiling points are not widely available, reflecting the compound's status primarily as a synthetic intermediate.
Synthesis of 5-Bromo-2-(methoxymethoxy)benzonitrile: A Step-by-Step Protocol
The synthesis of the title compound is logically approached via the protection of its precursor, 5-Bromo-2-hydroxybenzonitrile. This process involves the introduction of the methoxymethyl (MOM) group to the phenolic hydroxyl moiety.
Synthesis Workflow Overview
The overall synthetic pathway can be visualized as a two-step process starting from commercially available precursors.
Caption: Synthetic workflow for 5-Bromo-2-(methoxymethoxy)benzonitrile.
Step 1: Preparation of the Precursor, 5-Bromo-2-hydroxybenzonitrile
The immediate precursor, 5-Bromo-2-hydroxybenzonitrile, can be synthesized through several established methods, including the direct bromination of o-cyanophenol.[4]
Experimental Protocol: Bromination of o-Cyanophenol
-
Dissolution: Dissolve o-cyanophenol in a suitable halogenated solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction.
-
Brominating Agent Addition: Slowly add a brominating agent (e.g., liquid bromine or N-bromosuccinimide) to the stirred solution. The addition should be dropwise to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any unreacted bromine.
-
Work-up: Perform a liquid-liquid extraction. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-hydroxybenzonitrile.
Step 2: Methoxymethyl (MOM) Ether Protection
The protection of the phenolic hydroxyl group as a MOM ether is a critical step. This is typically achieved by reacting the phenol with a methoxymethylating agent in the presence of a non-nucleophilic base.[5]
Experimental Protocol: MOM Protection of 5-Bromo-2-hydroxybenzonitrile
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-hydroxybenzonitrile in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to the solution and stir.
-
Methoxymethylating Agent: Slowly add a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Aqueous Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 5-Bromo-2-(methoxymethoxy)benzonitrile.
Strategic Applications in Drug Discovery and Organic Synthesis
The strategic placement of the bromo, cyano, and protected hydroxyl groups makes 5-Bromo-2-(methoxymethoxy)benzonitrile a highly valuable intermediate.
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex molecular scaffolds prevalent in many pharmaceutical agents.
-
Nitrile Group Transformations: The nitrile group can be readily transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide array of synthetic possibilities.
-
Deprotection and Further Functionalization: The MOM ether can be selectively cleaved under acidic conditions to reveal the phenolic hydroxyl group.[6][7] This allows for late-stage functionalization of the molecule, a desirable feature in the synthesis of analog libraries for structure-activity relationship (SAR) studies in drug discovery.
The precursor, 5-Bromo-2-hydroxybenzonitrile, has been utilized as a synthetic reagent in the development of biologically active compounds, including potential antiretroviral agents, cancer therapies, and treatments for osteoporosis.[4] This highlights the potential of its derivatives, such as the title compound, in medicinal chemistry.
Deprotection of the MOM Group
The removal of the MOM protecting group is a key step to unmask the phenol for further reactions or to yield the final target molecule.
Caption: General workflow for the deprotection of the MOM ether.
Experimental Protocol: MOM Deprotection
-
Dissolution: Dissolve 5-Bromo-2-(methoxymethoxy)benzonitrile in a protic solvent mixture, such as methanol or a tetrahydrofuran/water mixture.
-
Acidification: Add a strong acid catalyst, for example, concentrated hydrochloric acid or p-toluenesulfonic acid.[3]
-
Heating: Gently heat the reaction mixture to facilitate the hydrolysis of the acetal.
-
Monitoring: Monitor the deprotection process by TLC until the starting material is fully consumed.
-
Neutralization and Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Isolation: Wash the organic layer with brine, dry it, and concentrate it to obtain the deprotected product, 5-Bromo-2-hydroxybenzonitrile.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 5-Bromo-2-(methoxymethoxy)benzonitrile and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Bromo-2-(methoxymethoxy)benzonitrile is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its defined chemical identity, accessible synthetic route, and the versatile reactivity of its functional groups make it a valuable tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical and material science applications. The careful application of protecting group strategies, such as the use of the MOM ether, is paramount in unlocking the full synthetic utility of this compound.
References
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PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
- Reddy, S. V., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(10), 924-925.
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Wikipedia. Methoxymethyl ether. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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ResearchGate. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. [Link]
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American Chemical Society Publications. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]
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National Center for Biotechnology Information. 5-Bromo-2-hydroxybenzonitrile. [Link]
- Google Patents.
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Reddit. MOM Deprotection. [Link]
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MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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